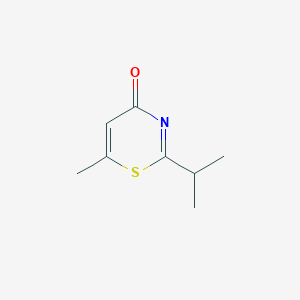
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one is an organic compound that belongs to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a thiazine ring substituted with a methyl group at the 6-position and an isopropyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4-methylthiosemicarbazide with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazine derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methylpyrimidin-4-ol: A hydroxypyrimidine with similar structural features.
6-Methyl-2-(propan-2-yl)pyrimidin-4-ol: Another pyrimidine derivative with comparable properties.
Uniqueness
6-Methyl-2-(propan-2-yl)-4H-1,3-thiazin-4-one is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern (methyl and isopropyl groups) further differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
77831-93-7 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
6-methyl-2-propan-2-yl-1,3-thiazin-4-one |
InChI |
InChI=1S/C8H11NOS/c1-5(2)8-9-7(10)4-6(3)11-8/h4-5H,1-3H3 |
InChI Key |
HJYSWNUWCLJBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(S1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















